
N-(3-chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide” is a chemical compound with the molecular formula C12H9ClN2O . It is also known as Nicotinamide, N-(3-chlorophenyl)- .
Synthesis Analysis
The synthesis of similar compounds involves cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .Molecular Structure Analysis
The molecular structure of “N-(3-chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Carbamates, which are chemically similar to amides, are more reactive . They form polymers such as polyurethane resins . Carbamates are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .Physical And Chemical Properties Analysis
“N-(3-chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide” is a brown chunky solid . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Neuropharmacology and Neuromodulation
N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide has potential implications in neuropharmacology. As a neuromodulator, it influences mood, cognition, and behavior. Its endogenous role involves regulating neurotransmitter levels, particularly dopamine and norepinephrine, contributing to feelings of euphoria and alertness. Researchers explore its therapeutic applications, including mood disorder management and attention deficit hyperactivity disorder (ADHD) treatment .
Drug Discovery and Targeted Therapy
Chlorine atoms play a crucial role in natural products. Incorporating chlorine strategically into biologically active molecules enhances their biological activity. N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide’s chlorine moiety could be leveraged for targeted drug design .
Nitro Group as a Versatile Functional Group
The nitro group is versatile in medicinal chemistry. It contributes to a wide range of therapeutic agents, including antimicrobial drugs and cancer treatments. Researchers continue to explore its pharmacological effects, making it an exciting area for innovation .
Click Chemistry and Triazole Linkages
The compound’s structure may allow for click chemistry-inspired syntheses. Triazole linkages, such as 1,2,3-triazole, have received attention in drug design. These linkages interact with biomolecular targets through H-bonding, π–π stacking, and dipole interactions, potentially enhancing drug efficacy .
Bio-Functional Hybrid Molecules
N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide, synthesized from 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride, represents a bio-functional hybrid molecule. Its characterization via 1H, 13C NMR, UV, and mass spectral data provides insights into its properties .
Chromatography and Mass Spectrometry Applications
In practical applications, this compound may find use in chromatography or mass spectrometry. Researchers can explore its behavior in these analytical techniques .
Wirkmechanismus
Target of Action
Similar compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation
Mode of Action
Cccp, a compound with a similar structure, acts as a chemical inhibitor of oxidative phosphorylation . It is a nitrile, hydrazone, and protonophore, causing the gradual destruction of living cells and death of the organism
Biochemical Pathways
Related compounds like cccp disrupt mitochondrial function, which can affect a wide range of biochemical pathways
Result of Action
Related compounds like cccp are known to cause an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . This disrupts the ability of ATP synthase to function optimally, leading to cell death
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-7-2-1-3-8(6-7)12-10(16)14-5-4-9(15)13-14/h1-3,6H,4-5H2,(H,12,16)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETORTGCTZNZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(2E)-3-(piperidin-1-yl)prop-2-enethioyl]carbamate](/img/structure/B2617991.png)
![2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2617993.png)
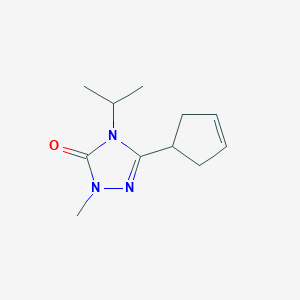
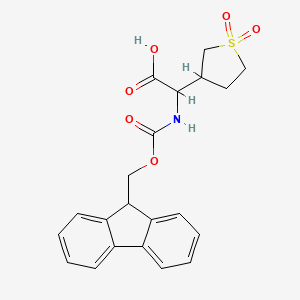
![N-(4-chlorobenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2617998.png)


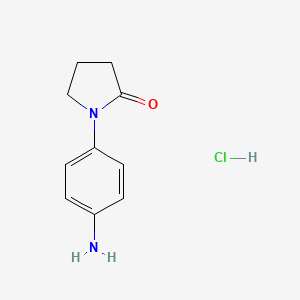
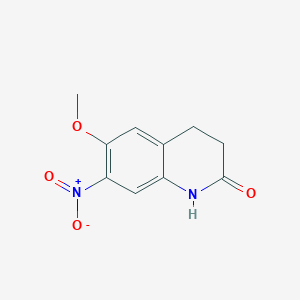
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

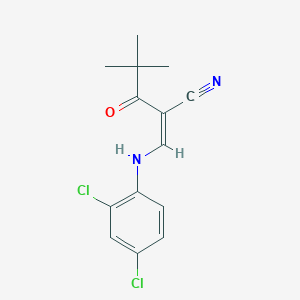
![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2618012.png)
